molecular formula C12H12N2O B11899829 4-Amino-N-methyl-1-naphthamide

4-Amino-N-methyl-1-naphthamide

Cat. No.: B11899829
M. Wt: 200.24 g/mol
InChI Key: KWUZOKMSHSQUTN-UHFFFAOYSA-N
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Description

4-Amino-N-methyl-1-naphthamide (CAS 130191-15-0) is a naphthalene-based organic compound with a documented purity of 97% . As a naphthamide derivative, it belongs to a class of compounds that have shown significant potential in various scientific research fields . Structurally, it features both amide and amino functional groups on a naphthalene ring system, making it a valuable intermediate for further chemical synthesis and pharmacological exploration. While specific biological activity data for this exact compound is limited in public sources, related naphthamide derivatives have been extensively studied for their affinity for central nervous system receptors, particularly dopaminergic receptors . Some structural analogs are investigated for their potential as inhibitors of specific enzymes, such as urokinase-type plasminogen activator, which is a target in cancer research . This product is provided as a solid and is intended for research and development purposes exclusively. It is not for human or veterinary diagnostic or therapeutic use. Researchers are encouraged to handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-amino-N-methylnaphthalene-1-carboxamide

InChI

InChI=1S/C12H12N2O/c1-14-12(15)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,13H2,1H3,(H,14,15)

InChI Key

KWUZOKMSHSQUTN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C2=CC=CC=C21)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches to 4-Amino-N-methyl-1-naphthamide

Direct synthesis strategies for this compound primarily involve two key bond-forming events: the installation of an amino group at the C4 position of a pre-existing naphthalene (B1677914) derivative and the formation of the amide bond.

Amination Strategies at the C4 Position of Naphthalene Derivatives

The introduction of an amino group at the C4 position of the naphthalene ring is a critical step. This is often accomplished through modern cross-coupling reactions or directed C-H activation/amination methods.

A notable advancement in the synthesis of 4-amino-naphthalene systems is the silver(I)-catalyzed C-H amination. This method provides a direct route to functionalize the C4 position of 1-naphthylamine (B1663977) derivatives. acs.orgmdpi.comacs.orgnih.gov Researchers have developed a protocol using a picolinamide (B142947) (PA) directing group to achieve regioselective C4–H amination. acs.orgmdpi.com

In this approach, a 1-naphthylamine derivative bearing a picolinamide directing group reacts with an aminating agent, such as an azodicarboxylate, in the presence of a silver(I) catalyst. acs.orgacs.org A key advantage of this method is that it can proceed under relatively mild conditions, sometimes even at room temperature, and without the need for an external oxidant or other additives. acs.orgmdpi.com The reaction typically involves a silver salt, like silver(I) acetate (B1210297) (AgOAc) or silver(I) oxide (Ag₂O), at a catalytic loading of around 5-10 mol%. acs.orgmdpi.comacs.org Acetone (B3395972) has been identified as an effective solvent for this transformation, leading to high yields of the desired 4-aminated product. mdpi.comacs.org

The scope of this reaction has been explored with various azodicarboxylates. For instance, the reaction of N-(naphthalen-1-yl)picolinamide with diisopropyl azodicarboxylate (DIAD) in the presence of Ag₂O in acetone at room temperature resulted in the C4-aminated product in 97% yield. mdpi.com Other azodicarboxylates, such as those with benzyl (B1604629) substituents, have also been used successfully. acs.org

Table 1: Silver(I)-Catalyzed C4-H Amination of N-(naphthalen-1-yl)picolinamide

Catalyst Aminating Agent Solvent Temperature (°C) Yield (%) Reference
Ag₂CO₃ (10 mol%) Diisopropyl azodicarboxylate (DIAD) MeCN 80 81 acs.org
Ag₂O (10 mol%) Diisopropyl azodicarboxylate (DIAD) DCE Room Temp 80 mdpi.com
Ag₂O (10 mol%) Diisopropyl azodicarboxylate (DIAD) Acetone Room Temp 97 mdpi.com
AgOAc (5 mol%) Dibenzyl azodicarboxylate Acetone 80 99 acs.org
AgOAc (5 mol%) Di-tert-butyl azodicarboxylate Acetone 80 52 acs.org
AgOAc (5 mol%) Diethyl azodicarboxylate Acetone 80 35 acs.org

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, represents a powerful and versatile method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org While direct examples for this compound are not detailed, the principles are widely applied to related naphthalene systems, such as the amination of 4-bromo-1,8-naphthalimides. researchgate.net

This methodology involves the cross-coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.org For the synthesis of 4-amino substituted naphthalimides, a common precursor is a 4-bromo-naphthalimide derivative. The reaction is typically carried out using a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a specialized phosphine (B1218219) ligand, such as Xantphos. researchgate.net The choice of ligand is crucial for the success of the reaction, with bidentate phosphine ligands like BINAP and DPEPhos often being effective. wikipedia.org

The reaction conditions generally involve a base, such as cesium carbonate (Cs₂CO₃), and are conducted in a suitable solvent at temperatures ranging from 40-80 °C. researchgate.net These methods are known for their high yields (often 50-90%) and good functional group tolerance, making them applicable to complex molecules. researchgate.net The Buchwald-Hartwig amination has proven to be a robust tool for synthesizing a wide array of aryl amines, replacing harsher, more traditional methods. wikipedia.org

Amide Bond Formation for N-Methyl-1-naphthamide Core

The formation of the N-methylamide group is a fundamental step in the synthesis of the target compound. This is typically achieved by reacting a derivative of 1-naphthoic acid with methylamine (B109427).

A standard and efficient method for forming the N-methyl-1-naphthamide core is the reaction of 1-naphthoyl chloride with methylamine. prepchem.comgoogle.com 1-Naphthoyl chloride is a reactive acylating agent that readily undergoes nucleophilic acyl substitution with amines.

The synthesis of 1-naphthoyl chloride itself is typically accomplished by treating 1-naphthoic acid with a chlorinating agent like thionyl chloride (SOCl₂). prepchem.comgoogle.com The resulting 1-naphthoyl chloride is then reacted with an aqueous solution of methylamine. google.com This reaction is often carried out in a suitable organic solvent, such as dichloromethane, at room temperature. google.com The use of a base, like pyridine (B92270) or triethylamine, can be employed to neutralize the hydrochloric acid generated during the reaction. prepchem.com Following the reaction, a standard workup procedure involving extraction and purification yields N-methyl-1-naphthamide. For instance, one preparation method reports a 92% yield for the synthesis of N-methyl-1-naphthamide from 1-naphthoic acid via the acyl chloride intermediate. google.com

Table 2: Synthesis of N-methyl-1-naphthamide from 1-Naphthoyl Chloride

Amine Base Solvent Temperature Yield (%) Reference
Methylamine (aq.) - Dichloromethane Room Temp 92 google.com
N-methyl-4-tert-butylbenzylamine Pyridine Benzene Not specified Not specified prepchem.com
Aniline - CH₂Cl₂ Room Temp Not specified
Methylamine Et₃N Not specified 0°C to Room Temp Not specified

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, including the synthesis of amide bonds. researchgate.net While specific protocols for this compound are not extensively documented, the application of microwave irradiation to the synthesis of other naphthamide derivatives suggests its potential utility. researchgate.netnih.govsigmaaldrich.comacs.org

Microwave heating can significantly reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. researchgate.net For example, the synthesis of various 2-naphthamide (B1196476) derivatives has been successfully achieved through multi-step, microwave-assisted processes. nih.govsigmaaldrich.comacs.org The direct condensation of carboxylic acids and amines to form amides, a reaction that is often slow and requires high temperatures, can also be facilitated by microwave irradiation. dur.ac.uk This approach offers a greener alternative to traditional methods by potentially reducing energy consumption and the use of harsh reagents. researchgate.net

One-Pot Synthetic Strategies for Naphthamide Derivatives

While a specific one-pot synthesis for this compound is not extensively documented, related methodologies for naphthalimide derivatives suggest the feasibility of such an approach. One-pot syntheses are highly desirable in chemical manufacturing as they reduce reaction time, minimize waste, and simplify purification processes.

Another relevant one-pot process is the synthesis of 1,2,3-benzotriazin-4(3H)-ones and their analogues. organic-chemistry.org This method involves the diazotisation and subsequent cyclisation of 2-aminobenzamides via stable diazonium salts, showcasing a streamlined approach to N-substituted cyclic compounds. organic-chemistry.org

Precursor Synthesis and Intermediate Modifications

The synthesis of this compound relies on the availability of key precursors, namely 4-amino-1-naphthoic acid derivatives and N-methyl-1-naphthylamine derivatives.

Synthesis of 4-Amino-1-naphthoic Acid Derivatives

The synthesis of 4-amino-1-naphthoic acid derivatives can be achieved through various routes. One method involves the preparation of 4-amino-1-naphthol (B40241) ethers, which are then converted to the corresponding 4-acylamino-1-naphthol ethers. The final step is the cleavage of the acyl group to yield the 4-amino-1-naphthol ether, which can be further processed to the carboxylic acid. google.com This process often involves acidic or basic hydrolysis to remove the acyl protecting group. google.com

Synthesis of N-Methyl-1-naphthylamine Derivatives

The synthesis of N-methyl-1-naphthylamine derivatives can be accomplished through methods such as dirhodium-catalyzed C-H arene amination. This process has been shown to effectively aminate naphthalene and its derivatives. For instance, the reaction of naphthalene with a suitable aminating agent in the presence of a dirhodium catalyst can yield N-methyl-1-naphthylamine. nih.gov This methodology has demonstrated applicability to complex molecules, including late-stage functionalization. nih.gov

Optimization of Synthetic Routes

The efficiency, yield, and selectivity of the synthesis of this compound are highly dependent on the optimization of the synthetic route, including the choice of catalytic systems, solvents, and temperature.

Catalytic Systems and Their Influence on Reaction Efficiency (e.g., DMAP, Pd(dba)₃/Xantphos)

DMAP (4-Dimethylaminopyridine) is a widely used catalyst for acylation reactions, including the formation of amides from carboxylic acids. DMAP can efficiently promote the acylation of alcohols and amines with acid anhydrides, often under mild, solvent-free conditions with low catalyst loading (0.05-2 mol%). organic-chemistry.org In the context of this compound synthesis, DMAP could be employed to catalyze the reaction between an activated 4-amino-1-naphthoic acid derivative and methylamine. Research has shown that DMAP, in conjunction with coupling agents like EDC and a catalytic amount of HOBt, can effectively facilitate the synthesis of amides, even with electron-deficient amines. nih.gov

Pd₂(dba)₃/Xantphos is a well-established catalytic system for Buchwald-Hartwig amination reactions, which are used to form carbon-nitrogen bonds. This system is particularly effective for the amination of aryl halides and triflates. researchgate.netacs.org For the synthesis of this compound, a 4-halo-1-naphthoic acid derivative could be coupled with methylamine using the Pd₂(dba)₃/Xantphos catalyst. researchgate.net This palladium-mediated approach has been successfully used for the amination of 4-bromo-1,8-naphthalimides, demonstrating high yields and good functional group tolerance at relatively mild temperatures (40-80 °C). researchgate.net The use of Xantphos as a ligand is crucial, as its wide bite angle can overcome challenges associated with certain substrates. mdpi.com

Table 1: Catalytic Systems for Amide Formation

Catalyst System Reactants Conditions Advantages
DMAP Carboxylic Acid + Amine Mild, often solvent-free High efficiency, low catalyst loading, good for acylation organic-chemistry.orgnih.gov
Pd₂(dba)₃/Xantphos Aryl Halide/Triflate + Amine Mild to moderate temperature (40-80 °C) High yields, good functional group tolerance, effective for C-N bond formation researchgate.netacs.orgmdpi.com

Solvent Selection and Temperature Control for Yield and Selectivity

The choice of solvent and the control of reaction temperature are critical parameters that significantly impact the yield and selectivity of the synthesis of this compound.

Solvent Selection: The solvent can influence the solubility of reactants, the stability of intermediates, and the rate of reaction. For palladium-catalyzed aminations, solvents such as toluene (B28343) and ethyl acetate have been used. acs.orggoogle.com In some one-pot syntheses of related naphthalimide derivatives, aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), N-methylpyrrolidone (NMP), or dimethylformamide (DMF) are employed. google.com The use of solvent-free conditions, particularly in DMAP-catalyzed acylations, offers environmental and practical advantages by simplifying purification. organic-chemistry.org Microwave-assisted synthesis under solvent-free conditions has also been explored for amide formation, offering rapid reaction times. researchgate.net

Temperature Control: Temperature plays a crucial role in reaction kinetics and selectivity. For the palladium-catalyzed amination of 4-bromo-1,8-naphthalimides, temperatures in the range of 40-80 °C have been found to be effective. researchgate.net In the one-pot synthesis of 4-amino-1,8-naphthalimide (B156640) derivatives, a two-step temperature profile is used, with the first step at 80-135 °C and the subsequent amination at 150-180 °C under pressure. google.com For some axially chiral naphthamides, temperature cycling between 15 °C and 30 °C has been used to induce deracemization in the crystalline phase. chemrxiv.org Careful control of temperature is therefore essential to maximize the yield of the desired product and minimize the formation of byproducts.

Table 2: Influence of Reaction Conditions

Parameter Effect on Synthesis Examples
Solvent Influences solubility, stability, and reaction rate. Toluene, Ethyl Acetate, DMSO, DMF, or solvent-free conditions. organic-chemistry.orgacs.orggoogle.comgoogle.com
Temperature Affects reaction kinetics and selectivity. 40-80 °C for Pd-catalyzed amination; up to 180 °C for some one-pot syntheses. researchgate.netgoogle.com

Monitoring Reaction Progress (e.g., Thin-Layer Chromatography)

The progress of synthetic reactions yielding this compound and its derivatives can be effectively monitored using Thin-Layer Chromatography (TLC). rsc.orgrsc.org This technique allows for the rapid, qualitative analysis of a reaction mixture to determine the consumption of starting materials and the formation of products. rsc.org

The standard procedure involves applying a small spot of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of a stationary phase. rsc.org For a compound like this compound, silica (B1680970) gel is a common and effective stationary phase. rsc.orgrsc.org

The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture, known as the mobile phase or eluent. The mobile phase moves up the plate by capillary action, and the components of the spotted mixture are separated based on their differential partitioning between the stationary and mobile phases. The separation is influenced by factors such as the polarity of the components and the eluent. A common mobile phase for compounds of this type is a mixture of ethyl acetate and hexane (B92381). rsc.org

After development, the separated spots on the chromatogram are visualized. Since naphthalene derivatives are often UV-active due to their aromatic nature, spots can typically be seen under a UV lamp at 254 nm. rsc.org For enhanced visualization, especially for the amino group, chemical staining agents can be used. A potassium permanganate (B83412) stain can visualize a wide range of organic compounds, while a ninhydrin (B49086) solution is more specific for primary and secondary amines, producing a characteristic colored spot. rsc.org

The retention factor (Rf), calculated as the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is used to identify components by comparing them to standards.

Table 1: Typical TLC Parameters for Monitoring Reactions

Parameter Description
Stationary Phase Silica gel 60 F254 pre-coated plates. rsc.orgrsc.org
Mobile Phase (Eluent) A mixture of ethyl acetate and hexane (e.g., 1:4 or 1:19 ratio) is often effective. rsc.org
Visualization 1. UV light (254 nm) for fluorescence quenching. rsc.org2. Potassium permanganate stain.3. Ninhydrin stain for the amino group.

| Analysis | Comparison of Rf values of starting materials, intermediates, and the final product. |

Derivatization and Analogue Synthesis Strategies

The structural framework of this compound offers multiple sites for chemical modification to develop analogues with tailored properties. These strategies are crucial in medicinal chemistry for optimizing biological activity and pharmacokinetic profiles. ijpsjournal.com

Modifications at the 4-Amino Group

The primary aromatic amine at the C4-position is a key functional group for derivatization. Standard chemical transformations can be employed to introduce a variety of substituents.

Sulfonylation: Reaction with various sulfonyl chlorides (e.g., benzenesulfonyl chloride, methanesulfonyl chloride) yields sulfonamides. This can significantly alter the acidity and electronic properties of the nitrogen atom.

Alkylation: Introducing alkyl groups via reaction with alkyl halides is another possibility, though it can be challenging to control and may result in a mixture of mono- and di-alkylated products.

Derivatization for Analysis: For analytical purposes, the primary amine can be reacted with specific reagents to create highly fluorescent or easily ionizable derivatives. Reagents like fluorescamine (B152294) or trifluoroacetic anhydride (B1165640) are used for such purposes, facilitating detection in complex matrices. nih.govtandfonline.comscilit.com

Table 2: Representative Derivatization Reactions for the 4-Amino Group

Reaction Type Reagents Product Functional Group
Acylation Acyl Chloride (R-COCl), Base Amide
Sulfonylation Sulfonyl Chloride (R-SO₂Cl), Base Sulfonamide
Reductive Amination Aldehyde/Ketone, Reducing Agent Secondary/Tertiary Amine

| Schiff Base Formation | Aldehyde/Ketone | Imine |

Modifications of the N-Methyl Amide Nitrogen

The N-methyl amide group is generally stable and less reactive than the primary amino group. Its modification is challenging but can be achieved through specific synthetic routes.

Direct modification of the tertiary amide is difficult. A common strategy involves a two-step process: N-demethylation followed by re-functionalization.

N-Demethylation: The removal of the methyl group from the tertiary amide is a non-trivial transformation.

Enzymatic/Biomimetic Methods: Studies on cytochrome P-450 enzymes have shown that N-dealkylation of tertiary amides is a known metabolic pathway, proceeding via hydrogen atom abstraction. nih.govtandfonline.comrsc.org While not a standard laboratory procedure, these findings can inspire chemical approaches.

Electrochemical Methods: Recent advances have demonstrated that tertiary amides can be N-dealkylated using electrochemical methods under mild conditions, offering a more practical synthetic tool. acs.orgacs.org

Chemical Reagents: Certain chemical methods exist for the N-demethylation of specific N-methylated peptides, but these can be harsh and may lack selectivity, often making a complete resynthesis of the molecule a more viable option. researchgate.net

Re-functionalization: Once demethylated to the secondary amide (-NH-), the nitrogen can be functionalized using a variety of electrophiles. This allows for the introduction of different alkyl, aryl, or acyl groups, providing a route to a wide range of analogues that would be inaccessible through direct modification.

Rational Design of Naphthalene Ring Substitutions

Introducing substituents onto the naphthalene ring is a fundamental strategy in rational drug design to modulate the molecule's physicochemical and pharmacological properties. ijpsjournal.com The goal is to optimize interactions with biological targets and improve drug-like characteristics. nih.gov

Modulating Electronic Properties: The introduction of electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., halogens, nitro) can alter the electron density of the π-system. nih.gov This can influence the pKa of the amino group and the binding affinity of the molecule to its target.

Improving Pharmacokinetics: Strategic placement of substituents can block sites of metabolic attack, thereby increasing the metabolic stability and half-life of the compound. For instance, fluorination is a common tactic to enhance metabolic stability and binding affinity. nih.gov

Enhancing Binding Affinity and Selectivity: Adding functional groups that can participate in specific interactions like hydrogen bonding, ionic bonds, or hydrophobic interactions can significantly increase binding affinity and selectivity for the target protein. rsc.org Increasing the rigidity of the molecule by introducing fused rings can also enhance potency and selectivity. rsc.org

Table 3: Examples of Naphthalene Ring Substituents and Their Potential Effects

Substituent Position Potential Effect
Fluoro (-F) Various Increased metabolic stability, altered electronic properties. nih.gov
Methoxy (-OCH₃) Various Electron-donating, potential for H-bond accepting.
Chloro (-Cl) Various Electron-withdrawing, increases lipophilicity.
Sulfonic Acid (-SO₃H) C3-position Increases water solubility, introduces a charged group.

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy

Vibrational spectroscopy is a fundamental tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Infrared (IR) spectroscopy is particularly effective for identifying the key functional groups present in 4-Amino-N-methyl-1-naphthamide: a primary aromatic amine (-NH₂), a secondary amide (-C(O)NH-), and a naphthalene (B1677914) aromatic system. pressbooks.pub The IR spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands indicating specific bonds.

The primary amine group gives rise to a distinctive pair of N-H stretching bands, typically in the region of 3500-3300 cm⁻¹. pressbooks.pub The secondary amide shows a single N-H stretching band, usually found between 3370 and 3170 cm⁻¹. spectroscopyonline.com One of the most easily identifiable absorptions is the amide I band (primarily C=O stretching), which is strong and sharp, occurring in the 1680-1630 cm⁻¹ range. spectroscopyonline.com The amide II band (a mix of N-H in-plane bending and C-N stretching) for secondary amides appears near 1570-1515 cm⁻¹. spectroscopyonline.com

Table 1: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (Ar-NH₂)N-H Symmetric & Asymmetric Stretch3500 - 3300Medium, Sharp (Doublet)
Secondary Amide (R-NH-C=O)N-H Stretch3370 - 3170Medium
Amide CarbonylC=O Stretch (Amide I)1680 - 1630Strong, Sharp
Secondary AmideN-H Bend (Amide II)1570 - 1515Strong
Aromatic RingC=C Stretch1620 - 1450Variable

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides unparalleled insight into the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a crystal, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles. oxcryo.com

Single crystal X-ray diffraction is the gold standard for determining the absolute molecular structure of a crystalline compound. oxcryo.commdpi.com The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. rsc.orgnih.gov This data allows for the calculation of the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice) and the space group (the set of symmetry operations that describe the crystal). rsc.org The final output is a detailed model of the molecule's structure, including the coordinates of each atom. mdpi.com While a specific crystal structure for this compound is not publicly available in major databases as of this writing, related structures like N-(2,4-dichlorophenyl)-1-naphthamide have been elucidated using this technique. researchgate.net

Table 2: Information Obtained from a Single Crystal X-ray Diffraction Experiment

ParameterDescription
Molecular ConnectivityConfirms the covalent bonding framework of the molecule.
Bond Lengths & AnglesProvides precise measurements of the distances and angles between bonded atoms.
ConformationDefines the torsional angles and the overall 3D shape of the molecule.
Unit Cell DimensionsDefines the size and shape of the repeating crystal lattice unit (a, b, c, α, β, γ). nih.gov
Space GroupDescribes the symmetry of the crystal structure. cas.cz
Intermolecular InteractionsReveals non-covalent forces like hydrogen bonds and π-stacking that dictate crystal packing. researchgate.net

The way molecules arrange themselves in a crystal, known as supramolecular self-assembly, is governed by a network of non-covalent interactions. worktribe.com For this compound, the amine and amide groups are potent hydrogen bond donors and acceptors. It is expected that strong N–H···O hydrogen bonds would be a dominant feature, linking the amide N-H group of one molecule to the carbonyl oxygen of a neighboring molecule. researchgate.netnih.gov This interaction often leads to the formation of well-defined patterns, such as infinite chains or centrosymmetric dimers. nih.gov

Powder X-ray Diffraction (PXRD) is a valuable technique for analyzing polycrystalline materials. Instead of a single crystal, a fine powder of the compound is used, which contains thousands of tiny, randomly oriented crystallites. nih.gov The resulting diffraction pattern is a plot of intensity versus diffraction angle (2θ). cas.cz

PXRD is primarily used for:

Phase Identification: The diffraction pattern serves as a unique fingerprint for a specific crystalline phase. By comparing the experimental pattern to a database, one can identify the compound.

Purity Analysis: The presence of crystalline impurities will result in additional peaks in the diffraction pattern. cas.cz

Structural Verification: An experimental PXRD pattern can be compared to one calculated from single-crystal X-ray data to confirm the bulk sample's identity and purity. rsc.org

Structure Determination: In cases where suitable single crystals cannot be grown, advanced techniques can be used to solve the crystal structure directly from high-quality powder diffraction data. nih.gov

Chromatographic Techniques for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, these methods are essential for purification after synthesis and for assessing its purity.

The most common techniques include Thin-Layer Chromatography (TLC) for rapid analysis and High-Performance Liquid Chromatography (HPLC) for high-resolution separation and quantification. bnmv.ac.in

Reversed-Phase HPLC (RP-HPLC): This is a widely used method for analyzing moderately polar compounds. A non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). sielc.com The retention of the analyte is primarily driven by hydrophobic interactions.

Normal-Phase HPLC (NP-HPLC): This method uses a polar stationary phase (like silica) and a non-polar mobile phase (such as hexane). It is effective for separating isomers and is sensitive to the presence of polar functional groups like amines. nih.gov The addition of small amounts of a volatile amine to the mobile phase can improve peak shape and selectivity for amine-containing compounds. nih.gov

The choice of chromatographic conditions, including the stationary phase, mobile phase composition, and detector, can be optimized to achieve efficient separation and purification of this compound from starting materials, byproducts, or other impurities. sielc.commst.edu

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. For novel compounds such as naphthamide derivatives, HPLC is crucial for determining the purity of the final product after synthesis. rsc.org The principle of HPLC involves pumping a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column with chromatographic packing material (the stationary phase).

The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. For compounds like this compound, a reversed-phase HPLC method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent, such as a mixture of water and a more organic solvent like methanol (B129727) or acetonitrile. rsc.orgchromatographyonline.com

The purity of bioactive naphthamide analogues is often determined using HPLC systems equipped with a UV detector, as the naphthalene ring system is strongly UV-active. rsc.orgresearchgate.net Purity levels are typically calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram. For many research applications, a purity of >95% is considered acceptable. rsc.org

While specific HPLC parameters for this compound are not extensively detailed in the literature, the conditions used for closely related anilinopyrimidine-based naphthamide derivatives provide a relevant example of a typical setup for purity determination. rsc.org

ParameterConditionReference
Instrument Agilent Technologies 1260 series HPLC system rsc.org
Column Agilent Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) rsc.org
Mobile Phase Methanol/Water Gradient rsc.org
Flow Rate 1.0 mL/min rsc.org
Detection UV at 254 nm rsc.org
Purity Threshold >95% rsc.org

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. d-nb.infomdpi.com UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which necessitates operation at much higher pressures. d-nb.info This results in a dramatic increase in chromatographic efficiency, leading to narrower peaks and better separation of complex mixtures.

The key advantages of UPLC include:

Higher Resolution: The ability to resolve complex mixtures into their individual components is significantly enhanced.

Faster Analysis: Run times can be reduced by a factor of up to ten compared to HPLC without compromising separation quality. mdpi.com

Increased Sensitivity: Narrower peaks lead to greater peak heights and an improved signal-to-noise ratio, which is beneficial for detecting trace-level impurities. mdpi.com

For the high-resolution analysis of this compound, a UPLC method would be highly advantageous for detecting closely related impurities or potential degradants that might not be resolved by HPLC. The methodology often involves a pre-column derivatization step, for instance with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), especially when coupled with mass spectrometry, to enhance ionization and detection sensitivity. mdpi.comwaters.com The separation is typically achieved on a sub-2 µm reversed-phase column. researchgate.net

Given the structural characteristics of this compound, a UPLC method would likely be developed based on established protocols for other amino-containing aromatic compounds. The conditions would be optimized to provide the best possible separation efficiency and peak shape.

ParameterTypical ConditionReference
Instrument Waters ACQUITY UPLC System or equivalent lcms.cz
Column Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent researchgate.net
Mobile Phase A Water with formic acid or an appropriate buffer d-nb.info
Mobile Phase B Acetonitrile researchgate.net
Flow Rate 0.5 - 0.7 mL/min lcms.cz
Detection UV/Vis (e.g., 260 nm) or Mass Spectrometry (MS) mdpi.comlcms.cz
Column Temperature 40 - 60 °C lcms.cz

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental information about the intrinsic properties of a molecule. For 4-Amino-N-methyl-1-naphthamide, these studies focus on its optimized geometry, electronic characteristics, and the nature of its chemical bonds.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure (e.g., HOMO/LUMO)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and optimized geometry of molecules. nih.gov For aromatic amides and naphthalene (B1677914) derivatives, DFT calculations, often using the B3LYP method with basis sets like 6-31G or 6-311++G(d,p), are employed to determine the most stable three-dimensional structure of the molecule. nih.govresearchgate.net This geometry optimization is the first step for further calculations. nih.gov

Once the geometry is optimized, the electronic properties can be analyzed. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular stability, chemical reactivity, and optical properties. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov In derivatives of 1-naphthamide, the HOMO is often located over the electron-rich naphthalene ring system, while the LUMO may be distributed across the amide or other functional groups. researchgate.net This distribution is critical for understanding charge transfer within the molecule. researchgate.net

Table 1: Representative Quantum Chemical Parameters for Naphthalene Derivatives

Parameter Description Typical Value Range for Naphthalene Derivatives
EHOMO Energy of the Highest Occupied Molecular Orbital -5 to -7 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1 to -3 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO 4 to 5 eV researchgate.net

Note: These are typical values derived from studies on related naphthalene compounds and may vary depending on the specific substituents and computational methods used.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. researchgate.net The MEP map displays regions of different electrostatic potential on the molecule's surface using a color spectrum. researchgate.net

Red Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas would be expected around the oxygen atom of the carbonyl group and potentially the nitrogen of the amino group.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor and represents sites for nucleophilic attack. These are typically found around hydrogen atoms, particularly the amide N-H and the amino group hydrogens.

Green Regions: Represent neutral or zero potential.

MEP analysis helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis provide deeper insights into chemical bonding and intermolecular interactions. researchgate.netwikipedia.org

QTAIM defines chemical bonds and molecular structure based on the topology of the electron density. wikipedia.orguni-rostock.de By analyzing the critical points in the electron density, QTAIM can characterize the nature of atomic interactions, distinguishing between covalent bonds and weaker, closed-shell interactions like hydrogen bonds or van der Waals forces. wikipedia.orgwiley-vch.de This method allows for the calculation of atomic properties by partitioning the molecule into atomic basins. wikipedia.org

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds (two-center) and lone pairs (one-center). uni-muenchen.desouthampton.ac.uk This analysis is particularly useful for studying:

Charge Transfer: It quantifies the charge distribution among atoms, providing a more detailed picture than simple population analyses.

Hyperconjugation: It reveals stabilizing interactions that result from the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis orbitals (antibonds or Rydberg orbitals). wisc.edu For example, interactions between the lone pair on the amino nitrogen and the antibonding orbitals of the naphthalene ring can be quantified. These interactions are crucial for understanding the molecule's stability and conformational preferences. southampton.ac.ukwisc.edu

Molecular Dynamics and Docking Simulations

While quantum calculations focus on the intrinsic properties of a single molecule, molecular dynamics and docking simulations are used to study its behavior in a biological environment, such as its interaction with a protein.

Molecular Docking for Ligand-Protein Interactions (e.g., Enzyme Active Sites, Receptor Binding)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. fip.org This method is instrumental in drug discovery and involves placing the ligand into the active site of a protein and scoring the different poses based on their binding affinity. nih.gov

Studies on various naphthamide derivatives have shown their potential to act as inhibitors for several enzymes by binding to their active sites. nih.govmdpi.com The binding is typically stabilized by a network of interactions:

Hydrogen Bonds: The amino and amide groups of this compound are capable of forming hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, serine) in a protein's active site.

Hydrophobic Interactions: The aromatic naphthalene ring often engages in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan. nih.gov

For instance, a related compound, 6-(7-((1-aminocyclopropyl) methoxy)-6-methoxyquinolin-4-yloxy)-N-methyl-1-naphthamide, has been studied in complex with Fibroblast Growth Factor Receptor 1 (FGFR1), highlighting the importance of the naphthamide scaffold in kinase inhibition. leibniz-fli.de

Table 2: Examples of Protein-Ligand Interactions for Naphthamide Analogues

Ligand/Analogue Protein Target Key Interacting Residues Type of Interaction
N-(ethylcarbamothioyl)-1-naphthamide Alkaline Phosphatase (cIAP) Not specified Strong binding affinity nih.gov
4-ethyl-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1-naphthamide Tyrosine Kinase GLU286, VAL289, VAL299, THR315 Hydrogen bonding, hydrophobic fip.org

Conformational Analysis of this compound and its Analogues

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of atoms that can be achieved through rotation around single bonds. For this compound, the key flexible bonds are the C-N bond of the amide and the Ar-CO bond between the naphthalene ring and the carbonyl group.

Structure-Based and Ligand-Based Design Approaches

The design of novel molecules with specific biological activities often employs two complementary computational strategies: structure-based and ligand-based design. These methods are crucial in medicinal chemistry for identifying and optimizing lead compounds. jocpr.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a ligand-based design approach that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov This model then serves as a 3D query in a process called virtual screening, where large databases of chemical compounds are searched to identify molecules that match the pharmacophore and are therefore likely to be active. nih.gov

For derivatives of the naphthamide scaffold, pharmacophore-guided 3D-QSAR (Quantitative Structure-Activity Relationship) and CoMFA (Comparative Molecular Field Analysis) have been utilized to understand the structural requirements for activities such as the inhibition of KDR (Kinase Insert Domain Receptor). acs.org In studies involving thiourea (B124793) derivatives, which can be conceptually related to naphthamides, pharmacophore models have been developed to screen for potential inhibitors of enzymes like SIRT1, which is implicated in cancer. pensoft.net The process involves identifying key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, which are critical for binding to the target protein. nih.gov The successful application of these models can significantly narrow down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity. wikipedia.org These models are built by establishing a relationship between calculated molecular descriptors (physicochemical properties or theoretical molecular features) and the experimentally determined activity of a set of compounds. jocpr.comwikipedia.org Once validated, a QSAR model can be used to predict the activity of new, untested compounds. wikipedia.org

QSAR studies are prevalent in the development of various therapeutic agents. routledge.com For instance, 3D-QSAR analyses have been performed on N-4-chlorophenylnaphthamides to understand their inhibitory activity against KDR, a key target in cancer therapy. japsonline.com These models help in identifying which structural modifications are likely to enhance a compound's potency. jocpr.com The descriptors used in QSAR models can range from simple properties like molecular weight and logP to more complex quantum chemical parameters. jocpr.comjapsonline.com The predictive power of a QSAR model is crucial for prioritizing the synthesis of new analogues with potentially improved biological profiles. mdpi.com

Theoretical Prediction of Compound Behavior

Beyond predicting biological activity, computational models are also used to forecast a compound's behavior in biological and environmental systems.

In Silico ADMET Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in early-stage drug discovery to predict the pharmacokinetic and toxicological properties of a compound. japsonline.comnih.gov While this article excludes detailed ADME and toxicity data, the underlying physicochemical properties that influence these processes can be computationally predicted. These properties, often referred to as "drug-likeness" parameters, are essential for assessing the potential of a compound to be developed into a drug. mdpi.com

Online tools and software packages can calculate a range of these descriptors. nih.gov For structurally related naphthamide compounds, various physicochemical properties have been calculated to assess their drug-like characteristics. japsonline.comnih.gov

Below is a table of theoretically predicted physicochemical properties for this compound, which are foundational for ADMET profiling.

PropertyPredicted ValueMethod/Software
Molecular Weight200.24 g/mol ---
XLogP32.1---
Hydrogen Bond Donors2---
Hydrogen Bond Acceptors2---
Rotatable Bond Count2---
Topological Polar Surface Area55.1 Ų---

This data is computationally generated and serves as an estimation.

Environmental Persistence Prediction

The environmental fate of a chemical is a significant consideration, and computational models can provide estimates of its persistence. nih.govnih.gov Key parameters in this assessment are the octanol-water partition coefficient (log Kow) and the degradation half-life. nih.govecetoc.org

The log Kow is a measure of a chemical's hydrophobicity and is a critical parameter in predicting bioaccumulation potential. ecetoc.orgecetoc.org Various methods, such as the KOWWIN™ program within the EPI (Estimation Programs Interface) Suite™, are used to estimate log Kow from a chemical's structure. ecetoc.orgeuropa.eu

Biodegradation is a primary mechanism for the removal of organic chemicals from the environment. sfu.ca Predicting the rate of biodegradation is complex as it depends on both the chemical's structure and environmental conditions. nih.gov Quantitative Structure-Biodegradability Relationships (QSBRs) are models used to predict biodegradation rates. nih.gov For structurally related compounds, if a substance is not readily biodegradable, its half-life in environmental compartments like soil and water can be estimated to be significantly longer. ecetoc.orgsfu.ca

The table below presents estimated environmental persistence-related properties for compounds structurally analogous to this compound.

Compound ClassPredicted log KowEstimated Half-life
Naphthalenamides2.0 - 4.0Variable, can be >180 days in soil/sediment for persistent analogues
Aromatic Amines1.0 - 3.0Can be persistent depending on substitution patterns

These values are estimations for structurally related compounds and may not be representative of this compound itself. The persistence of a chemical is highly dependent on specific environmental conditions. nih.gov

Structure Activity Relationship Sar and Mechanistic Insights in Biological Systems in Vitro Focus

Influence of Chemical Modifications on Biological Activity

The pharmacological profile of 4-Amino-N-methyl-1-naphthamide is determined by the interplay of its core naphthalene (B1677914) scaffold and its functional group substitutions. The 4-amino group and the N-methyl substitution on the amide are key determinants of its biological interactions.

The presence and position of an amino group on a naphthalene ring can significantly influence a compound's biological activity. In related 4-aminoquinoline (B48711) compounds, the amino group is crucial for their antimalarial activity. While direct studies on this compound are limited, research on analogous structures suggests that the 4-amino group can be a key pharmacophoric feature. For instance, in a series of 4-aminoquinazoline derivatives, this group was found to be essential for their antagonist activity at the opioid receptor like-1 (ORL1). nih.gov The basicity of the amino group can facilitate ionic interactions with acidic residues in a receptor's binding pocket, thereby anchoring the ligand and contributing to its binding affinity.

The methylation of an amide nitrogen, as seen in the N-methyl group of this compound, can have profound effects on a molecule's pharmacological profile. N-methylation is a common strategy in medicinal chemistry to modulate various properties of a drug candidate. wordpress.com This modification can influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties.

One of the primary effects of N-methylation is the removal of a hydrogen bond donor (the N-H group of a secondary amide). This can alter the binding mode of a compound within a receptor or enzyme active site. If the N-H group is involved in a critical hydrogen bond for binding, methylation can lead to a decrease in affinity. Conversely, if the N-H group is not essential for binding or if the space occupied by the methyl group can engage in favorable van der Waals interactions, N-methylation can enhance potency. wordpress.com In some cases, the "magic methyl" effect is observed, where the addition of a methyl group leads to a disproportionately large increase in binding affinity.

While focusing on the core structure of this compound, it is informative to consider how additional substituents on the naphthalene ring of related compounds can modulate potency and selectivity. Structure-activity relationship studies on various naphthalenamide derivatives have demonstrated that the nature and position of substituents on the naphthalene core are critical for determining their biological activity and target selectivity.

For instance, in a series of naphthamide analogs designed as dopamine (B1211576) D3 receptor ligands, substitutions on the naphthalene ring were shown to significantly affect binding affinity and selectivity over the D2 receptor. nih.gov Similarly, for naphthalene-based inhibitors of monoamine oxidase (MAO), the placement of different functional groups on the naphthalene moiety led to variations in inhibitory potency and selectivity for MAO-A versus MAO-B.

The electronic and steric properties of these substituents play a crucial role. Electron-withdrawing groups can alter the electronic density of the naphthalene system, influencing its interaction with the biological target. The size and shape of the substituents can also dictate how well the molecule fits into the binding pocket, affecting both potency and selectivity.

Table 1: Effects of Naphthalene Core Substitutions on Biological Activity of Naphthalenamide Analogs

Compound Series Substitution Effect on Biological Activity Reference
NaphthamidesBromo and methoxy (B1213986) groupsHigh affinity for dopamine D2 and D3 receptors. nih.gov
Naphthalene-based diarylamidesVarious substitutionsInhibition of Raf kinase isoforms. researchgate.net
Naphthalene-chalcone hybridsMethoxyethyl groupIncreased VEGFR-2 inhibitory activity. nih.gov

This table is interactive. Click on the headers to sort the data.

Mechanistic Studies at the Molecular and Cellular Level (In Vitro)

To understand the biological effects of this compound and its analogs, it is essential to investigate their mechanisms of action at the molecular and cellular levels. In vitro assays, such as enzyme inhibition and receptor binding studies, provide valuable data on the specific molecular targets of these compounds.

While specific data for this compound is not extensively available, studies on related naphthalenamide derivatives have demonstrated their potential as enzyme inhibitors.

Cholinesterases: Some naphthalenamide derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are important targets in the treatment of Alzheimer's disease. A recent study on novel naphthamide derivatives showed that while most compounds had weak activity against cholinesterases, some exhibited moderate inhibition of butyrylcholinesterase. nih.gov

Kinases: The naphthalene scaffold is present in some kinase inhibitors. For example, naphthalene-based diarylamide derivatives have been designed and evaluated as inhibitors of Raf kinase isoforms, which are involved in cancer cell signaling. researchgate.net Furthermore, naphthalene-chalcone hybrids have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. nih.gov

Monoamine Oxidase (MAO): A series of novel naphthamide derivatives were synthesized and found to be potent and reversible inhibitors of human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes involved in the metabolism of neurotransmitters. The most potent compounds exhibited competitive inhibition. nih.gov

Table 2: Enzyme Inhibition Data for Naphthalenamide Analogs

Compound Series Target Enzyme Inhibitory Activity (IC50/Ki) Mode of Inhibition Reference
Naphthamide HybridsMAO-AIC50 = 0.294 µMCompetitive, Reversible nih.gov
Naphthamide HybridsMAO-BIC50 = 0.519 µMCompetitive, Reversible nih.gov
Naphthalene-chalcone HybridsVEGFR-2-- nih.gov
Naphthamide DerivativesButyrylcholinesteraseWeak to moderate inhibition- nih.gov

This table is interactive. Click on the headers to sort the data.

Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. While direct binding data for this compound is scarce, studies on other naphthalenamide derivatives have revealed their interactions with various receptors, particularly G-protein coupled receptors (GPCRs).

A series of naphthamide analogs were synthesized and evaluated for their binding affinity to dopamine D2 and D3 receptors. Many of these compounds demonstrated high affinity for both receptor subtypes, with some showing selectivity for the D3 receptor. nih.gov The structure of the substituent on the amide nitrogen was found to significantly influence the binding affinity at these dopamine receptors.

The general scaffold of naphthalenamides has been explored for its potential to interact with a range of GPCRs. The aromatic naphthalene core can participate in hydrophobic and π-stacking interactions within the transmembrane domains of these receptors, while the amide and amino functionalities can form key hydrogen bonds and ionic interactions.

Table 3: Receptor Binding Affinity of Naphthalenamide Analogs

Compound Series Receptor Target Binding Affinity (Ki) Reference
(S)-N-(1-cycloheptylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamideDopamine D21.8 nM nih.gov
(S)-N-(1-cycloheptylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamideDopamine D30.2 nM nih.gov
(R)-N-(1-cycloheptyl-2-pyrrolidinylmethyl)-4-bromo-1-methoxy-2-naphthamideDopamine D262.8 nM nih.gov
(R)-N-(1-cycloheptyl-2-pyrrolidinylmethyl)-4-bromo-1-methoxy-2-naphthamideDopamine D32.4 nM nih.gov

This table is interactive. Click on the headers to sort the data.

Protein-Ligand Interaction Analysis (e.g., Hsp90 C-terminal inhibition)

No studies were identified that specifically investigate the interaction of this compound with the C-terminal domain of Heat shock protein 90 (Hsp90).

Inhibition of Specific Cellular Processes (e.g., Poly(ADP-ribosyl)ation in vitro)

There is no available research detailing the in vitro inhibitory effects of this compound on the process of poly(ADP-ribosyl)ation.

Interaction with Bacterial Efflux Pumps and Antibiotic Resistance Reversal Mechanisms (for related naphthamides)

While studies on other naphthamide derivatives have shown potential in reversing antibiotic resistance through the inhibition of bacterial efflux pumps, no such activity has been documented specifically for this compound.

Investigations into Anti-Parasitic Activity (e.g., Anti-Echinococcal Potential)

No literature was found that examines the anti-parasitic, specifically anti-echinococcal, properties of this compound.

Interaction with Plant Plasma Membrane Aminopeptidases

There is a lack of scientific reports concerning the interaction of this compound with plant plasma membrane aminopeptidases.

Further experimental research is necessary to elucidate the potential biological activities and mechanisms of action for this compound.

Emerging Applications in Materials Science and Sensors

Luminescent and Optoelectronic Properties

The 1,8-naphthalimide (B145957) framework is a robust chromophore whose optical and electronic characteristics can be finely tuned by introducing different functional groups, particularly at the 4-position. researchgate.net The introduction of an amino group at this position creates a potent intramolecular charge transfer (ICT) system, which is fundamental to the compound's luminescent and optoelectronic behavior. researchgate.net These derivatives are noted for their high fluorescence quantum yields, excellent photostability, and strong electron-accepting nature. nih.govrsc.org

The fluorescence of 4-amino-1,8-naphthalimide (B156640) derivatives is highly sensitive to the polarity of their environment. rsc.org This solvatochromism is characterized by a significant shift in the emission wavelength towards red (a bathochromic shift) as the solvent polarity increases. rsc.org For instance, 4-amino-N-butyl-1,8-naphthalimide displays a fluorescence color change from blue in nonpolar hexane (B92381) to yellow in polar methanol (B129727). rsc.org This behavior is attributed to the stabilization of the polar excited state in polar solvents.

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, also shows strong solvent dependence, generally decreasing with increasing solvent polarity. rsc.org This is due to the increased probability of non-radiative decay pathways in polar environments.

Table 1: Photophysical Properties of N-butyl-4-amino-1,8-naphthalimide in Various Solvents Data derived from studies on related 4-amino-1,8-naphthalimide derivatives. rsc.org

SolventDielectric Constant (ε)Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)Quantum Yield (ΦF)
Hexane1.8840046035800.85
Toluene (B28343)2.3840848540600.80
Chloroform4.8141651247300.75
Acetonitrile (B52724)37.541553557300.58
Methanol32.741853856300.35

The excellent luminescent properties and good charge-transporting capabilities of 4-substituted 1,8-naphthalimide derivatives make them highly suitable for use in organic light-emitting diodes (OLEDs). researchgate.netrsc.org They can function as emissive materials, hosts for phosphorescent dopants, and electron-transporting layers. researchgate.net By modifying the electron-donating group at the 4-position, the emission color can be tuned across the visible spectrum, from blue and green to red. scispace.comrsc.org

For example, novel naphthalimide derivatives containing a Schiff base moiety have been successfully used as non-doping emissive materials to fabricate red OLEDs. scispace.com The inherent high fluorescence quantum yields of these materials in the solid state are crucial for achieving high device efficiency. scispace.com Their good thermal stability and film-forming capabilities further contribute to the operational longevity and performance of OLED devices. researchgate.net

Beyond light emission, the electron-deficient nature of the 1,8-naphthalimide core makes its derivatives promising candidates for n-type organic semiconductors in organic solar cells (OSCs) and memory devices. researchgate.netresearchgate.net In OSCs, they can act as electron acceptor materials, complementing p-type polymer donors to create efficient bulk heterojunctions for charge separation and collection. researchgate.net Planar small molecules based on the 1,8-naphthalimide unit have been designed as non-fullerene acceptors, achieving high open-circuit voltages in solar cell devices. researchgate.net

The distinct electronic properties of these compounds also lend themselves to applications in organic memory devices. researchgate.net The ability to exist in different, stable charge states allows for the storage of information, opening avenues for their use in next-generation flexible and transparent electronics.

Advanced Functional Materials

The utility of 4-amino-1,8-naphthalimide derivatives extends to the creation of advanced functional materials, where phenomena like aggregation-induced emission and supramolecular self-assembly are harnessed for novel applications.

While many fluorescent molecules suffer from aggregation-caused quenching (ACQ) where their emission is weakened in the solid state, some luminogens exhibit an opposite phenomenon known as aggregation-induced emission (AIE). rsc.orgnih.gov In AIE-active molecules, emission is faint in solution but becomes intense upon aggregation in the solid state or in poor solvents. rsc.orgresearchgate.net

Studies on certain 4-aminonaphthalene monoimide derivatives have demonstrated AIE activity. researchgate.netnih.gov For example, nitrogen-bridged dimers of these compounds are AIE-active, displaying bright green emission with a high quantum yield in the solid state. researchgate.netnih.gov The mechanism behind AIE in these systems is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. rsc.org This property is highly valuable for applications in solid-state lighting, sensors, and bio-imaging. rsc.org Six 1,8-naphthalimide-based tetraphenylethene derivatives have been reported to show aggregation-induced emission enhancement or aggregate fluorescence change. acs.org

Supramolecular self-assembly is a process where molecules spontaneously organize into well-defined, larger structures through non-covalent interactions like hydrogen bonding and π-π stacking. nih.govresearchgate.net The planar structure and functional groups of 4-amino-1,8-naphthalimide derivatives make them excellent building blocks (synthons) for crystal engineering and the construction of complex supramolecular architectures. researchgate.net

These molecules can be designed to form specific assemblies such as nanofibers, vesicles, and gels. rsc.orgmdpi.com For instance, amino acid-derived naphthalenediimides have been shown to co-assemble with other molecules to form hydrogels driven by charge-transfer and hydrogen bonding interactions. rsc.org The ability to control the assembly process through molecular design allows for the creation of "smart" materials with tailored properties for applications in sensing, drug delivery, and nanotechnology. mdpi.com

Development as Fluorescent Probes for Biosensing Applications

The development of fluorescent probes is a significant area of research in biosensing, enabling the detection and imaging of biological molecules and processes with high sensitivity and selectivity. 4-Amino-N-methyl-1-naphthamide, belonging to the family of 4-aminonaphthalimide derivatives, exhibits promising characteristics for such applications. The fluorescence properties of these compounds are often highly sensitive to the polarity of their surrounding environment.

The photophysical behavior of 4-aminonaphthalimide derivatives is largely influenced by the nature of the amino group and the polarity of the medium. zastita-materijala.org This sensitivity to the local environment is a key attribute for a fluorescent probe, as changes in the biological milieu, such as protein binding or conformational changes, can lead to detectable shifts in fluorescence emission. For instance, the fluorescence spectra of some 4-aminonaphthalimide derivatives show a significant dependence on solvent polarity, with changes in fluorescence colors observed across different solvents. researchgate.net

The table below illustrates the typical photophysical properties of related 4-aminonaphthalimide derivatives, which can provide an indication of the potential characteristics of this compound as a fluorescent probe.

PropertyValue Range for 4-Aminonaphthalimide DerivativesReference
Maximum Absorption (λabs)~400 - 450 nm researchgate.net
Maximum Emission (λem)~500 - 600 nm researchgate.net
Stokes ShiftLarge and solvent-dependent researchgate.net
Fluorescence Quantum Yield (ΦF)Moderate to high, decreases with increasing solvent polarity researchgate.net
Excited-State Dipole Moment (Δμ)Can be significant, indicating a charge transfer character zastita-materijala.org

These properties, particularly the strong solvatochromism and potential for high quantum yields, make this compound a strong candidate for the design of "turn-on" or ratiometric fluorescent probes. Such probes can be engineered to exhibit a change in their fluorescence intensity or a shift in their emission wavelength upon interaction with a specific biological target, such as an enzyme or a metal ion. The naphthalimide scaffold itself has been successfully utilized in the development of fluorescent probes for various biological analytes and processes. researchgate.netnih.gov

Environmental Chemistry Applications

The presence of organic pollutants in water sources is a significant environmental concern. The development of effective wastewater treatment technologies is crucial for environmental protection and public health. While direct research on this compound in wastewater treatment is limited, the potential of naphthamide derivatives can be inferred from studies on the degradation and removal of naphthalene (B1677914) and its derivatives.

Naphthalene and its derivatives are common organic pollutants found in industrial wastewater, particularly from petroleum refineries. researchgate.net Various advanced oxidation processes (AOPs) and adsorption techniques have been investigated for the removal of these compounds from water.

Photocatalytic Degradation:

Photocatalysis, particularly using titanium dioxide (TiO₂) nanoparticles, has shown high efficiency in the degradation of naphthalene and its derivatives. researchgate.net This process involves the generation of highly reactive hydroxyl radicals that can break down the aromatic structure of these pollutants. The degradation efficiency is influenced by factors such as catalyst concentration, pH, and temperature. It is plausible that naphthamide derivatives, containing a similar naphthalene core, could also be susceptible to photocatalytic degradation. The amino and methylamide groups on the this compound molecule may influence the rate and pathway of degradation.

Adsorption:

Adsorption is another widely used method for the removal of organic pollutants from wastewater. Various adsorbent materials, including activated carbon, graphene-based materials, and polymeric resins, have been shown to be effective in adsorbing naphthalene. researchgate.net The efficiency of adsorption is dependent on the properties of both the adsorbent and the adsorbate, including surface area, pore size, and the chemical functionalities present. The presence of the amino and amide groups in this compound could enhance its adsorption onto certain materials through specific interactions like hydrogen bonding.

The table below summarizes potential wastewater treatment technologies applicable to naphthamide derivatives based on research on related compounds.

Treatment TechnologyMechanismPotential for Naphthamide DerivativesKey Influencing FactorsReference
Photocatalysis Generation of reactive oxygen species (e.g., •OH) to degrade the aromatic ring.The naphthalene core is a target for degradation. Functional groups may affect reaction kinetics.Catalyst type and concentration, pH, temperature, UV light intensity. researchgate.net
Adsorption Physical or chemical binding of the pollutant onto the surface of an adsorbent.The aromatic structure and functional groups can facilitate adsorption onto various materials.Adsorbent properties (surface area, porosity), pollutant concentration, pH, temperature. researchgate.net
Advanced Oxidation Processes (AOPs) In-situ generation of highly reactive radicals to oxidize pollutants.The naphthalene moiety is susceptible to oxidation by radicals.Oxidant type and concentration, pH, presence of catalysts. researchgate.net

Further research is necessary to specifically evaluate the efficacy of these technologies for the removal of this compound and other naphthamide derivatives from water. Understanding the degradation pathways and the formation of any potential byproducts will be crucial for the development of safe and effective treatment processes.

Future Directions and Research Challenges

Development of Novel and Sustainable Synthetic Pathways

Current laboratory-scale syntheses of 4-Amino-N-methyl-1-naphthamide provide a solid foundation, but the development of novel and sustainable synthetic pathways is a critical future direction for enabling larger-scale production and reducing environmental impact. Research efforts are anticipated to move towards "green chemistry" principles. This involves exploring alternative, less hazardous solvents, developing more efficient catalytic systems (such as biocatalysis or photoredox catalysis), and designing processes that minimize waste and energy consumption. The implementation of continuous flow chemistry offers a promising avenue for improved scalability, safety, and consistency in manufacturing.

Table 1: Potential Green Chemistry Approaches for Synthesis

Synthetic Strategy Objective Potential Advantages
Biocatalysis Utilize enzymes for specific reaction steps.High selectivity, mild reaction conditions, reduced byproducts.
Flow Chemistry Conduct reactions in a continuous stream rather than a batch.Enhanced safety, improved heat and mass transfer, easier scalability.
Green Solvents Replace traditional volatile organic compounds (VOCs) with water, supercritical fluids, or ionic liquids.Reduced environmental impact and worker exposure to hazardous materials.
Energy-Efficient Methods Employ microwave or ultrasonic irradiation to accelerate reactions.Reduced reaction times and energy consumption compared to conventional heating.

Advanced Mechanistic Elucidation in Complex Biological Systems

A paramount challenge is to move beyond preliminary activity screenings to a profound, systems-level understanding of how this compound functions within a biological context. Advanced "omics" technologies are central to this endeavor. Techniques like chemical proteomics can identify direct protein binding partners, while transcriptomics and metabolomics can reveal the downstream effects on gene expression and metabolic pathways. High-resolution structural biology techniques, including X-ray crystallography and cryo-electron microscopy (cryo-EM), will be indispensable for visualizing the precise binding interactions between the compound and its target proteins at an atomic level. This detailed mechanistic insight is fundamental for explaining its observed biological effects and for the rational design of next-generation analogs.

Rational Design of Potency and Selectivity for Specific Targets

To translate this compound into a viable therapeutic candidate, a focused effort on rational design is necessary to enhance its potency and, crucially, its selectivity for specific biological targets. This involves a synergistic interplay between computational modeling and synthetic chemistry. Structure-activity relationship (SAR) studies will continue to be a cornerstone of this process, systematically modifying the naphthamide scaffold and evaluating the impact on biological activity. Computational docking simulations can predict binding affinities and poses, guiding the design of new derivatives with improved target engagement and reduced off-target effects, which is critical for minimizing potential side effects.

Table 2: Strategies for Rational Drug Design

Approach Description Expected Outcome
Structure-Activity Relationship (SAR) Systematic synthesis and testing of analogs to determine how structural changes affect activity.Identification of key chemical features required for potency and selectivity.
Computational Docking In silico simulation of the compound binding to the 3D structure of a target protein.Prediction of binding modes and affinities to prioritize synthetic targets.
Fragment-Based Drug Discovery Screening smaller chemical fragments for binding to the target, then growing or linking them to create a more potent lead.Development of novel scaffolds with high ligand efficiency.
Isosteric Replacement Replacing specific functional groups with others that have similar physical or chemical properties.Fine-tuning of pharmacokinetic properties and target interactions.

Interdisciplinary Research Opportunities

The complex challenges associated with developing this compound necessitate a highly interdisciplinary approach. Future breakthroughs will likely emerge from the convergence of expertise from medicinal chemistry, molecular and cellular biology, pharmacology, computational science, and materials science. For instance, collaborations could lead to the development of novel drug delivery systems to improve the compound's bioavailability or target it to specific tissues. Integrating artificial intelligence and machine learning algorithms with large experimental datasets could accelerate the identification of promising new analogs and predict their biological activities, significantly shortening the discovery-to-development timeline.

Addressing Specific Research Gaps for this compound

While the foundational chemistry and initial biological activity of this compound have been explored, several critical research gaps must be addressed. A comprehensive characterization of its pharmacokinetic profile—including its absorption, distribution, metabolism, and excretion (ADME)—is a high priority. Understanding its metabolic fate, identifying its major metabolites, and assessing their biological activity and potential toxicity are essential steps. Furthermore, there is a need to develop and validate robust analytical methods for the precise quantification of this compound and its metabolites in various biological matrices (e.g., plasma, tissues). These data are prerequisites for any meaningful preclinical development and for establishing a clear understanding of the compound's in vivo behavior.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Amino-N-methyl-1-naphthamide, and what experimental parameters influence yield and purity?

  • Methodology : Synthesis typically involves coupling reactions between naphthalene derivatives and methylamine precursors. Key steps include:

  • Amidation : Reacting 4-amino-1-naphthoic acid with methylamine derivatives (e.g., N-methylacetamide) under reflux in aprotic solvents like DMF or THF.
  • Catalysis : Using coupling agents such as EDC/HOBt or DCC to activate the carboxylic acid group for amide bond formation .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product.
    • Critical Parameters : Temperature control (60–80°C), stoichiometric ratios (1:1.2 for acid:amine), and inert atmospheres (N₂) to prevent oxidation of the amino group .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

  • Techniques :

  • NMR : ¹H NMR (DMSO-d₆) shows distinct peaks for the aromatic naphthyl protons (δ 7.5–8.3 ppm), methyl group (δ 2.8–3.1 ppm), and NH resonances (δ 5.5–6.0 ppm). ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and aromatic carbons .
  • Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]⁺ peaks, with fragmentation patterns verifying the amide bond .
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1680 cm⁻¹) and N-H (3300–3500 cm⁻¹) .

Q. What are the standard protocols for assessing the stability of this compound under varying pH and temperature conditions?

  • Stability Studies :

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the amide bond under acidic/basic conditions) .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C for most naphthamide derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Approach :

  • Meta-Analysis : Compare datasets from multiple studies (e.g., enzyme inhibition assays, cytotoxicity profiles) using statistical tools (ANOVA, t-tests) to identify outliers or methodological discrepancies .
  • Reproducibility Checks : Validate experimental conditions (e.g., solvent purity, cell line viability) and employ orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm activity .
    • Case Study : Inconsistent IC₅₀ values for naphthyridine derivatives were traced to differences in DMSO concentration affecting compound solubility .

Q. What computational strategies are effective for predicting the binding interactions of this compound with biological targets?

  • Methods :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases, proteases) based on crystal structures (PDB IDs). Focus on hydrogen bonding with the amide group and π-π stacking of the naphthyl ring .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability in explicit solvent models .
    • Validation : Compare computational results with experimental SPR or ITC data to refine force field parameters .

Q. How can researchers design experiments to investigate the compound’s fluorescence properties for use as a molecular probe?

  • Experimental Design :

  • Fluorescence Titration : Measure emission spectra (λₑₓ = 350 nm, λₑₘ = 450–500 nm) in the presence of biomolecules (e.g., DNA, proteins) to detect quenching/enhancement .
  • Quantum Yield Calculation : Compare integrated fluorescence intensity with a reference standard (e.g., quinine sulfate) .
    • Applications : Demonstrated in similar naphthalimide derivatives for detecting G-quadruplex DNA structures .

Q. What advanced synthetic strategies can address challenges in regioselective functionalization of the naphthamide core?

  • Strategies :

  • Directed Ortho-Metalation : Use directing groups (e.g., amides) to install substituents at specific positions .
  • C-H Activation : Employ palladium catalysts (e.g., Pd(OAc)₂) with ligands (e.g., 8-aminoquinoline) for late-stage diversification .
    • Case Study : Ethynylnaphthalene derivatives synthesized via Sonogashira coupling showed improved bioactivity profiles .

Data Management & Reliability

Q. How should researchers manage and archive spectral data for this compound to ensure reproducibility?

  • Best Practices :

  • FAIR Principles : Upload raw NMR, MS, and HPLC data to repositories like Chemotion or RADAR4Chem with metadata (solvent, instrument parameters) .
  • ELN Integration : Use platforms like Chemotion ELN for real-time data tracking and version control .

Q. What statistical methods are recommended for analyzing contradictory results in dose-response studies?

  • Tools :

  • Bland-Altman Plots : Visualize agreement between datasets.
  • Bayesian Hierarchical Modeling : Account for variability across labs/conditions .
    • Example : Applied to resolve discrepancies in tumor cell line sensitivity assays for naphthyridine analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.